Cas no 1421604-26-3 (5-(4-fluorophenyl)piperidine-3-carboxylic acid)

5-(4-fluorophenyl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Piperidinecarboxylic acid, 5-(4-fluorophenyl)-
- 5-(4-Fluorophenyl)piperidine-3-carboxylic acid
- 5-(4-fluorophenyl)piperidine-3-carboxylic acid
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- インチ: 1S/C12H14FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-4,9-10,14H,5-7H2,(H,15,16)
- InChIKey: JLTMRFHFZQLOSQ-UHFFFAOYSA-N
- SMILES: N1CC(C2=CC=C(F)C=C2)CC(C(O)=O)C1
5-(4-fluorophenyl)piperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109235-0.05g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-109235-0.1g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-109235-10.0g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 10g |
$4236.0 | 2023-06-10 | ||
Enamine | EN300-109235-0.5g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-109235-1.0g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 1g |
$986.0 | 2023-06-10 | ||
Enamine | EN300-109235-5.0g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 5g |
$2858.0 | 2023-06-10 | ||
Enamine | EN300-109235-1g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-109235-0.25g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-109235-2.5g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-109235-5g |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
1421604-26-3 | 95% | 5g |
$2235.0 | 2023-10-27 |
5-(4-fluorophenyl)piperidine-3-carboxylic acid 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
5-(4-fluorophenyl)piperidine-3-carboxylic acidに関する追加情報
Introduction to 5-(4-fluorophenyl)piperidine-3-carboxylic Acid (CAS No. 1421604-26-3)
5-(4-fluorophenyl)piperidine-3-carboxylic acid, identified by its CAS number 1421604-26-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl substituent in its molecular structure enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 5-(4-fluorophenyl)piperidine-3-carboxylic acid consists of a piperidine ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid moiety at the 3-position. This specific arrangement of functional groups contributes to its unique interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways. The fluorine atom in the phenyl ring is known to modulate the electronic properties of the molecule, influencing its binding affinity and metabolic stability.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, especially those incorporating fluorine atoms. The fluorine atom can enhance the lipophilicity and metabolic stability of drug candidates, which are critical factors for their efficacy and bioavailability. 5-(4-fluorophenyl)piperidine-3-carboxylic acid has been extensively studied as a building block for the development of novel therapeutic agents targeting neurological disorders, infectious diseases, and cancer.
One of the most notable applications of this compound is in the development of drugs for treating neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The introduction of a fluorophenyl group into the piperidine core enhances the compound's ability to interact with these neurotransmitter receptors, potentially leading to improved therapeutic outcomes. Recent studies have demonstrated that derivatives of 5-(4-fluorophenyl)piperidine-3-carboxylic acid exhibit potent activity against dopamine receptor D2 (DRD2) and serotonin receptor 5-HT1A, making them attractive candidates for treating conditions such as Parkinson's disease and depression.
The compound has also been investigated for its antiviral properties. The unique structural features of 5-(4-fluorophenyl)piperidine-3-carboxylic acid allow it to interfere with viral replication mechanisms by inhibiting key enzymes involved in viral polymerization and assembly. Preliminary research indicates that certain derivatives of this compound exhibit significant antiviral activity against RNA viruses, including those responsible for influenza and hepatitis C. These findings highlight the potential of this scaffold for developing novel antiviral therapies.
In addition to its neurological and antiviral applications, 5-(4-fluorophenyl)piperidine-3-carboxylic acid has shown promise in oncology research. Piperidine derivatives have been explored as inhibitors of kinases and other enzymes involved in cancer cell proliferation and survival. The presence of a fluorophenyl group enhances the binding affinity of these compounds to their target enzymes, leading to more effective inhibition. Several preclinical studies have demonstrated that derivatives of this compound exhibit potent anti-cancer activity against various tumor types, including breast cancer, lung cancer, and leukemia.
The synthesis of 5-(4-fluorophenyl)piperidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated piperidines and aryl halides bearing fluorine atoms. Additionally, nucleophilic substitution reactions can be employed to introduce the carboxylic acid moiety at the desired position on the piperidine ring. Advanced techniques such as flow chemistry have been utilized to improve reaction efficiency and scalability.
The pharmacokinetic properties of 5-(4-fluorophenyl)piperidine-3-carboxylic acid are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have shown that fluorinated piperidine derivatives generally exhibit good oral bioavailability and prolonged half-life due to their enhanced metabolic stability. However, further research is needed to fully characterize their ADME profiles and identify any potential liabilities.
In conclusion, 5-(4-fluorophenyl)piperidine-3-carboxylic acid (CAS No. 1421604-26-3) is a versatile compound with significant pharmaceutical applications. Its unique structural features make it an excellent scaffold for developing drugs targeting neurological disorders, infectious diseases, and cancer. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives, underscoring its importance in modern drug discovery efforts.
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